molecular formula C6H8ClN3S B6264302 imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride CAS No. 1803605-47-1

imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride

Cat. No.: B6264302
CAS No.: 1803605-47-1
M. Wt: 189.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, some derivatives of this compound have been shown to inhibit the activity of certain kinases or proteases, which are involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
  • Imidazo[5,1-b][1,3]thiazole derivatives
  • Imidazo[1,5-c][1,3]thiazole derivatives

Uniqueness

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine hydrochloride is unique due to its specific ring structure and the presence of both imidazole and thiazole moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .

Properties

CAS No.

1803605-47-1

Molecular Formula

C6H8ClN3S

Molecular Weight

189.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.